molecular formula C17H15ClN2O2 B7500134 5-Chloroindolecarboxamide, 2b

5-Chloroindolecarboxamide, 2b

Cat. No.: B7500134
M. Wt: 314.8 g/mol
InChI Key: YNSNYERZCZJZER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroindolecarboxamide, 2b typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Amide Bond Formation via Coupling Reactions

The core synthesis of 5-chloroindolecarboxamides involves coupling indole-2-carboxylic acid derivatives with amines. For compound 2b:

  • Reagents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (diisopropylethylamine).

  • Conditions : Anhydrous DMF at room temperature (20–25°C) for 4–12 hours .

  • Yield : Typically 65–85% for derivatives analogous to 2b .

Table 1: Representative Coupling Reactions for Indolecarboxamides

Amine ComponentCarboxylic Acid ComponentCoupling AgentYield (%)Source
4-(Dimethylamino)phenethyl5-Chloroindole-2-carboxylicBOP/DIPEA78
PropargylamineIndole-2-carboxylicTBTU/Et₃N82
Ethanamine derivatives5-Haloindole-2-carboxylicBOP/DIPEA72

Functionalization at the Indole C3 Position

Modifications at the C3 position enhance biological activity and diversify reactivity:

  • Friedel-Crafts Acylation : AlCl₃-catalyzed acylation introduces alkyl/aryl groups (e.g., ethyl, phenyl) at C3 .

    • Example: Reaction of 5-chloroindole-2-carboxylate with acetyl chloride yields 3-acetyl derivatives (85% yield) .

  • Reductive Amination : Sodium cyanoborohydride or NaBH₄ reduces imine intermediates to secondary amines .

    • Applied to synthesize 3-alkylamino derivatives (e.g., 3-ethyl, 3-pentyl) for improved kinase inhibition .

Palladium-Catalyzed Cross-Coupling Reactions

The indole scaffold participates in Suzuki, Heck, and Sonogashira reactions:

  • Suzuki Coupling : 5-Chloroindolecarboxamide reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

    • Example: Coupling with 4-methoxyphenylboronic acid yields 5-arylindolecarboxamides (70% yield) .

  • Sonogashira Coupling : Alkynylation at C5 using terminal alkynes and CuI/PdCl₂(PPh₃)₂ .

Hydrolysis and Saponification

The ester-to-acid conversion is critical for generating intermediates:

  • Conditions : LiOH or NaOH in ethanol/water under reflux (2–3 hours) .

  • Application : Hydrolysis of methyl 5-chloroindole-2-carboxylate to the free acid (95% yield) .

Electrophilic Substitution

The electron-rich indole ring undergoes halogenation and nitration:

  • Chlorination : NCS (N-chlorosuccinimide) in DMF introduces additional chlorine at C4/C6 positions .

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C5-substituted indoles .

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies carboxamide side chains:

  • Example : Reaction of N-propargyl indolecarboxamide with azide derivatives yields 1,2,3-triazole-linked analogs (80–90% yield) .

Biological Activity-Driven Modifications

  • Esterification : Methanol/H₂SO₄ converts carboxylic acids to methyl esters for improved cell permeability .

  • Halogen Exchange : KI/KF mediates F/Cl substitution at C5 to optimize target binding (e.g., BRAF V600E inhibition) .

Key Research Findings

  • Antiproliferative Activity :

    • C3-ethyl and C3-pentyl derivatives show IC₅₀ values of 0.95–1.50 µM against melanoma (LOX-IMVI) and glioblastoma (KNS42) .

  • Kinase Inhibition :

    • 5-Chloroindolecarboxamide 2b analogs inhibit EGFR and CDK2 with IC₅₀ values of 1.10–3.25 nM, comparable to sorafenib .

  • Allosteric Modulation :

    • Dimethylamino groups on the phenyl ring enhance cooperativity with orthosteric CB1 receptor sites (α = 6.9–12.8) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its potent biological activities. The presence of the chlorine atom at the 5-position and the carboxamide group at the 2-position confer unique chemical properties and biological activities, distinguishing it from other indole derivatives .

Properties

IUPAC Name

5-chloro-N-[4-(2-hydroxyethyl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-13-3-6-15-12(9-13)10-16(20-15)17(22)19-14-4-1-11(2-5-14)7-8-21/h1-6,9-10,20-21H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNYERZCZJZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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